N-[2-(benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Description
N-[2-(Benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic compound featuring a piperazine core substituted with a pyrimidin-2-yl group at the 4-position and a carboxamide-linked 2-(benzylamino)-2-oxoethyl moiety. This structure combines aromatic (pyrimidine, benzyl) and heterocyclic (piperazine) elements, which are common in bioactive molecules targeting enzymes or receptors. The compound is synthesized via multi-step organic reactions, including deprotection of tert-butoxycarbonyl (t-Boc) groups (as seen in ) and coupling of activated intermediates such as chloroacetyl derivatives (e.g., ). Its molecular formula is C₁₉H₂₂N₆O₂, with a molecular weight of 374.4 g/mol .
Properties
Molecular Formula |
C18H22N6O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-(benzylamino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H22N6O2/c25-16(21-13-15-5-2-1-3-6-15)14-22-18(26)24-11-9-23(10-12-24)17-19-7-4-8-20-17/h1-8H,9-14H2,(H,21,25)(H,22,26) |
InChI Key |
OCPAEJWURKJCHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction yields. Polar aprotic solvents like 1,4-dioxane or DMF are preferred for S<sub>N</sub>Ar and amination reactions due to their ability to stabilize transition states. Diisopropylethylamine (DIPEA) is commonly used as a non-nucleophilic base to scavenge HCl byproducts, with molar ratios of 4:1 (base:substrate) proving optimal.
Temperature and Catalysis
Buchwald–Hartwig amination requires elevated temperatures (120–160°C) and microwave assistance to achieve full conversion within 8 hours. Palladium-based catalysts (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>) with Xantphos ligands enhance coupling efficiency, particularly for sterically hindered amines.
Purification Strategies
Crude products are purified via silica gel chromatography using gradient elution (40% → 60% ethyl acetate/pentane). Recrystallization from ethanol/water mixtures further enhances purity (>98% by HPLC).
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, CDCl<sub>3</sub>): Key signals include δ 8.03 (br s, NH), 7.34–7.12 (m, benzyl aromatic protons), and 3.72–3.55 (m, piperazine CH<sub>2</sub>). 13C NMR confirms the carboxamide carbonyl at δ 164.66 ppm.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) matches the molecular ion [C<sub>22</sub>H<sub>29</sub>N<sub>5</sub>O<sub>2</sub> + H]<sup>+</sup> at m/z 396.2387 (calculated 396.2394).
Purity Assessment
HPLC analysis with a C18 column (ACN/H<sub>2</sub>O gradient) reveals a single peak at 6.2 minutes, confirming >99% purity.
Scale-Up Considerations
Challenges in Large-Scale Synthesis
Scale-up introduces challenges such as prolonged reaction times and byproduct formation. For instance, the Buchwald–Hartwig amination requires careful temperature control to prevent catalyst decomposition.
Industrial Adaptations
Kilogram-scale syntheses employ continuous flow reactors to improve heat transfer and reduce reaction times. Ethyl acetate is substituted for DCM in carboxamide formation to meet environmental regulations.
Comparative Analysis with Analogous Compounds
N-[2-(Benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide exhibits distinct synthetic challenges compared to its analogues. For example, replacing the benzyl group with a cyclopentylamino moiety (as in) reduces steric hindrance but necessitates lower reaction temperatures. Similarly, substituting the pyrimidine ring with a pyridine scaffold (as in compound 3 ) alters electronic properties, requiring adjusted catalyst loadings.
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| S<sub>N</sub>Ar | DIPEA, DMF, 90°C, 12 h | 78 | 95 |
| Buchwald–Hartwig | Pd(OAc)<sub>2</sub>, Xantphos, μW, 160°C | 52 | 98 |
| Carboxamide Formation | POCl<sub>3</sub>, DCM, rt, 4 h | 85 | 99 |
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Pharmacological Properties
The compound exhibits various pharmacological properties, making it a candidate for treating several diseases:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, derivatives of piperazine have shown promise in inhibiting kinases that are crucial for cancer cell survival .
- Antiviral Effects : Some studies suggest that pyrimidine derivatives can interfere with viral replication processes, making them potential candidates for antiviral therapies .
- Neurological Applications : The piperazine moiety is known to interact with neurotransmitter systems, indicating potential applications in treating neurological disorders such as anxiety and depression .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a piperazine derivative structurally related to N-[2-(benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide. The results demonstrated significant inhibition of tumor growth in xenograft models, attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of similar pyrimidine-based compounds against influenza viruses. The study found that these compounds effectively inhibited viral replication in vitro, suggesting their potential use as therapeutic agents during viral outbreaks .
Research Findings
Mechanism of Action
The mechanism of action of N-[2-(benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby increasing their levels in the brain and exerting antidepressant effects . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to increased neurotransmitter availability .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Core
- N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide (CAS 1351702-59-4): This analog replaces the benzyl group with a phenylpiperazine moiety. No biological data are reported, but the structural similarity suggests possible kinase or neurotransmitter receptor interactions .
- N-(2-{[3-(Acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide (CAS 1282140-40-2): Incorporates a 3-chlorophenyl group on piperazine and an acetylamino-phenyl substituent. The chlorine atom enhances lipophilicity (ClogP ≈ 3.2), which may improve membrane permeability compared to the parent compound .
Modifications to the Pyrimidine Ring
- N-Benzyl-4-(pyridin-2-yl)piperazine-1-carbothioamide (CAS 454230-46-7): Replaces pyrimidine with pyridine and substitutes carboxamide with carbothioamide. protease inhibition) .
Benzylamino-Oxoethyl Derivatives
Scaffold Variations
- (E)-N-(1-(2-(Benzylamino)-2-oxoethyl)piperidin-4-yl)-3-(4-methoxyphenyl)acrylamide hydrochloride (9a): Features a piperidine ring instead of piperazine and adds a methoxyphenyl acrylamide group. The hydrochloride salt improves aqueous solubility (melting point 256.7–257.5°C) and may enhance bioavailability in oral formulations .
- Ortho-substituted N-(4-(2-(Benzylamino)-2-oxoethyl)phenyl)benzamides (): Retains the benzylamino-oxoethyl chain but attaches it to a benzamide-phenyl scaffold. These compounds exhibit antiproliferative activity against cancer cell lines (IC₅₀ < 10 µM), suggesting the benzylamino-oxoethyl motif contributes to kinase inhibition .
Functional Group Comparisons
Carboxamide vs. Carbodithioate
- 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate (2j) :
Replaces carboxamide with carbodithioate, introducing sulfur atoms. This modification increases MAO-A inhibitory activity (IC₅₀ = 23.10 µM) due to enhanced electron-withdrawing effects and metal coordination capacity .
Structure-Activity Relationship (SAR) Insights
Biological Activity
N-[2-(Benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes a piperazine ring and a pyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 286.33 g/mol. The presence of the benzylamino and oxoethyl groups contributes to its biological activity.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to this compound:
- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. For example, derivatives with similar structures showed IC50 values ranging from 34 to 100 µM in tumor models, indicating their potential as chemotherapeutic agents .
- Mechanism of Action : The anticancer activity is thought to be mediated through the induction of apoptosis and inhibition of cell proliferation. Compounds with similar piperazine structures have been shown to disrupt cellular signaling pathways critical for tumor growth .
Metabolic Activity
Research has highlighted the compound's protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress:
- β-cell Protection : A study demonstrated that analogs of this compound can protect β-cells from ER stress-induced apoptosis, with some derivatives achieving an EC50 as low as 0.1 µM . This suggests potential applications in diabetes treatment.
Case Study 1: Anticancer Efficacy
In a comparative study, several piperazine derivatives were tested against breast cancer cell lines (MDA-MB 231 and U-87 MG). The most active compound exhibited an IC50 value of approximately 39 µM, outperforming standard treatments like Albendazole (ABZ) which had an IC50 of 83 µM in similar assays. The study concluded that modifications in the piperazine structure significantly enhance anticancer efficacy .
Case Study 2: β-cell Survival
Another study focused on the protective effects of a series of benzamide derivatives on pancreatic cells under ER stress conditions. The most potent derivative showed complete protection at concentrations around 6 µM, indicating that structural variations can lead to significant improvements in bioactivity .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Compound A | 34 | MDA-MB 231 | |
| Compound B | 39 | U-87 MG | |
| Compound C | >100 | MDA-MB 231 | |
| ABZ | 83 | MDA-MB 231 |
Table 2: β-cell Protective Activity
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Piperazine coupling | EDCI, DMF, 70°C | 75 | 92 | |
| Amide formation | DCC, CH₂Cl₂, RT | 68 | 89 |
How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrimidinyl and benzylamino groups. Pyrimidine protons appear as doublets (δ 8.3–8.6 ppm), while benzyl CH₂ resonates at δ 4.2–4.5 ppm .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₂₃N₇O₂: 404.1934) .
- Crystallography : Single-crystal X-ray diffraction (monoclinic P21/c space group) reveals bond angles and torsional strain in the piperazine ring. For example, C–N–C angles average 118.5°, critical for conformational stability .
Advanced Research Questions
What strategies are effective in analyzing structure-activity relationships (SAR) for this compound’s biological targets?
Methodological Answer:
- Targeted Modifications :
- Assays :
- In vitro Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for dopamine D3 receptors) .
- Enzyme Inhibition : IC₅₀ measurements using fluorescence-based kinase assays .
How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardization : Replicate assays under identical conditions (e.g., cell line, ATP concentration for kinase studies) to isolate variables .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in assay pH or temperature .
What computational methods are used to predict binding interactions, and how do they align with experimental data?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model compound binding to the ATP pocket of kinases. Key interactions include hydrogen bonds between the pyrimidine N and kinase hinge residues (e.g., Glu87 in p38 MAPK) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. RMSD values <2 Å indicate robust binding, validated by SPR (surface plasmon resonance) data .
What are the challenges in designing selective inhibitors based on this scaffold?
Methodological Answer:
- Selectivity Hurdles :
- Kinase Off-Targets : The pyrimidine moiety may bind conserved ATP pockets across kinases. Mitigate by introducing bulky substituents (e.g., tert-butyl) to sterically block non-target kinases .
- GPCR Cross-Reactivity : Piperazine derivatives often interact with serotonin/dopamine receptors. SAR-guided truncation of the benzylamino chain reduces affinity for 5-HT₂A receptors .
Q. Table 2: Selectivity Profiles of Analogues
| Compound Modification | Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| Parent Compound | 12 (Kinase X) | 450 (GPCR Y) | 37.5 |
| tert-Butyl Substituent | 15 (Kinase X) | >10,000 (GPCR Y) | >666 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
